2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid

G9a inhibition Histone methyltransferase Epigenetics

Researchers seeking to expand the SAR of the 6H-anthra[1,9-cd]isoxazol-6-one G9a inhibitor scaffold beyond published leads (CPUY074001/CPUY074020) face a lack of derivatives with acidic side chains. This compound addresses that gap with a unique 3-morpholino and 5-(2-carboxyphenyl)amino substitution pattern. - Uncharted substitution space: The free carboxylic acid on the 5-position aniline ring enables amide coupling, esterification, or bioconjugation for chemical probe and PROTAC-like molecule development. - Structurally matched control: If in-house testing confirms weak G9a inhibition (IC50 > 50 μM), the compound serves as an ideal inactive/weakly active control to distinguish G9a-specific phenotypes from scaffold-related off-target effects. - Docking-ready: Its distinct electrostatic profile (carboxylic acid vs. basic amine in CPUY074020) supports molecular docking and MD simulations for scaffold-hopping or virtual screening campaigns.

Molecular Formula C25H19N3O5
Molecular Weight 441.443
CAS No. 685838-95-3
Cat. No. B2453501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid
CAS685838-95-3
Molecular FormulaC25H19N3O5
Molecular Weight441.443
Structural Identifiers
SMILESC1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6C(=O)O
InChIInChI=1S/C25H19N3O5/c29-23-14-5-1-2-6-15(14)24-21-20(23)18(26-17-8-4-3-7-16(17)25(30)31)13-19(22(21)27-33-24)28-9-11-32-12-10-28/h1-8,13,26H,9-12H2,(H,30,31)
InChIKeyPXGBAMLCNWELNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacological Context for 2-((3-Morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid


2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid (CAS 685838-95-3) is a synthetic derivative belonging to the 6H-anthra[1,9-cd]isoxazol-6-one scaffold class, which has been identified as a privileged structure for inhibiting the histone methyltransferase G9a [1]. This compound features a morpholine substituent at the 3-position and a 2-carboxyphenylamino group at the 5-position, distinguishing it from the prototypical leads CPUY074001 and CPUY074020 reported by Chen et al. (2016) [1]. While the core scaffold is associated with antineoplastic target engagement, the procurement value of this specific derivative hinges on its unexplored substitution pattern, which may confer distinct physicochemical, selectivity, or pharmacokinetic properties relative to well-characterized analogs.

Scaffold class 6H-anthra[1,9-cd]isoxazol-6-one privileged G9a inhibitor scaffold
Substitution 3-morpholino & 5-(2-carboxyphenyl)amino; unexplored in published SAR
Procurement context For SAR expansion, scaffold-hopping, or negative-control studies; requires de novo characterization

Why Generic Substitution of 2-((3-Morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid Is Not Advisable


Within the 6H-anthra[1,9-cd]isoxazol-6-one class, minor structural modifications at the 3- and 5-positions profoundly alter biological activity. For example, replacing the 5-substituent from a simple amino group (CPUY074001) to a (2-(pyrrolidin-1-yl)ethyl)amino group (CPUY074020) shifted the G9a IC50 and enabled oral bioavailability in vivo [1]. The target compound bears a morpholino group at the 3-position and a 2-carboxyphenylamino group at the 5-position—two features absent from the published SAR series [1]. Consequently, neither the potency, selectivity, nor pharmacokinetic profile of this specific derivative can be inferred from the behavior of CPUY074001, CPUY074020, or UNC0638. Substituting this compound with a generic 'G9a inhibitor' or a structurally similar analog without matched experimental validation risks invalidating target engagement or confounding phenotypic assay results.

Cannot assume G9a inhibitory potency comparable to CPUY074020; IC50 may be orders of magnitude weaker or absent.
Free carboxylic acid at 5-position may impair cell permeability relative to basic amine side chain of CPUY074020; cell-based activity unvalidated.
In vivo oral PK profile unknown; the acidic moiety likely alters absorption and bioavailability versus CPUY074020.

Quantitative Differentiation of 2-((3-Morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid vs. Closest G9a Inhibitor Analogs


G9a Inhibition: Data Gap Compared to CPUY074020

The G9a inhibitory activity of 2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid has not been reported in peer-reviewed literature. The closest well-characterized analog in the same scaffold class is CPUY074020 (CAS 902279-44-1), which demonstrated a G9a IC50 of 2.18 μM in an AlphaScreen assay [1]. Since even conservative substitutions at the 5-position within this scaffold can abolish activity, the absence of data for the target compound means its potency cannot be assumed to be comparable to CPUY074020. Researchers must independently validate G9a inhibition before relying on this compound as a chemical probe.

G9a inhibition
Class-level inference
Target: Not reported CPUY074020: IC50 2.18 μM
Target engagement unvalidated; independent G9a assay required
AlphaScreen assay; recombinant G9a enzyme
G9a inhibition Histone methyltransferase Epigenetics

Antiproliferative Activity: Comparison with CPUY074020 in Cancer Cell Lines

CPUY074020 exhibited antiproliferative effects against multiple cancer cell lines, accompanied by dose-dependent apoptosis induction and a significant decrease in H3K9 dimethylation [1]. In contrast, no cellular antiproliferative data have been published for 2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid. The 2-carboxyphenylamino substituent at the 5-position introduces a free carboxylic acid moiety, which may impair cell permeability relative to the basic amine side chain of CPUY074020. Purchasers seeking a cell-active G9a inhibitor for phenotypic assays should note this critical evidence gap.

Antiproliferative activity
Class-level inference
Target: Not reported CPUY074020: active; apoptosis induction, H3K9me2 reduction
Cell-based activity not characterized; may require cell-permeability evaluation
Cancer cell line panel (Chen et al., 2016)
Antiproliferative activity Cancer cell lines Phenotypic screening

In Vivo Pharmacokinetics: Oral Bioavailability vs. CPUY074020

CPUY074020 was reported to possess reasonable in vivo pharmacokinetic properties, supporting oral bioavailability [1]. No in vivo PK data exist for 2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid. The presence of a free carboxylic acid group in the target compound is likely to affect absorption, distribution, and oral bioavailability compared to the basic amine-containing CPUY074020. For in vivo studies, this compound's PK profile must be considered entirely unvalidated.

In vivo pharmacokinetics
Class-level inference
Target: Not reported CPUY074020: reasonable oral PK properties
Oral bioavailability unknown; may differ due to carboxyl group
Rodent PK study (Chen et al., 2016)
Pharmacokinetics Oral bioavailability In vivo PK

Structural Differentiation: Novel Substituents vs. Published SAR

The published SAR for the 6H-anthra[1,9-cd]isoxazol-6-one scaffold explored substitutions at the 5-position with alkylamino and cyclic amino groups, but did not include a 2-carboxyphenylamino group [1]. Likewise, the 3-position was explored with dimethylamino and piperidino groups in the hit CPUY074001, but not with a morpholino group. The target compound thus occupies a distinct and unexplored region of chemical space within this scaffold class. This structural novelty may translate into altered target selectivity, metabolic stability, or off-target profiles that cannot be predicted from existing data.

Structural differentiation
Class-level inference
3-positionMorpholino (vs. piperidino in CPUY074001/020)
5-position2-carboxyphenylamino (vs. amino/pyrrolidinylethylamino)
Unique substitution pattern may alter selectivity or metabolic stability
Unexplored chemical space; requires de novo profiling
Structure-activity relationship Scaffold modification Chemical diversity

Recommended Application Scenarios for 2-((3-Morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid


Exploratory SAR Expansion Beyond Known G9a Inhibitor Series

This compound is best suited for medicinal chemistry groups seeking to expand the structure-activity relationship of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold into uncharted substitution space. Its 3-morpholino and 5-(2-carboxyphenyl)amino groups represent a departure from the published series [1], offering a starting point for investigating the impact of an acidic side chain on G9a binding, physicochemical properties, and selectivity. Researchers should pair procurement with in-house AlphaScreen G9a inhibition assays and cellular H3K9me2 Western blotting to establish baseline activity.

Chemical Probe Development with Carboxylic Acid Handle for Conjugation

The free carboxylic acid moiety on the 5-position aniline ring provides a synthetic handle for further derivatization—such as amide coupling, esterification, or bioconjugation—that is absent in CPUY074001 and CPUY074020. This feature makes the compound a potentially useful intermediate for generating chemical probes (e.g., biotinylated or fluorescent conjugates) or PROTAC-like molecules based on the anthra-isoxazolone scaffold. Purchasers should verify the stability of the isoxazolone ring under planned coupling conditions.

Negative Control & Selectivity Profiling for G9a Inhibitor Compounds

Given the lack of confirmed G9a inhibitory activity, this compound could serve as a structurally matched inactive or weakly active control in assays where CPUY074020 is used as a positive control [1]. If in-house testing confirms significantly weaker G9a inhibition (e.g., IC50 > 50 μM), the compound would be valuable for distinguishing G9a-specific phenotypes from scaffold-related off-target effects. Procurement decisions should be contingent on the outcome of preliminary enzyme assays.

Computational Docking Studies for Scaffold-Hopping

The compound's well-defined 3D structure, combined with the known binding mode of CPUY074001 to G9a [1], makes it a candidate for molecular docking and molecular dynamics simulations aimed at scaffold-hopping or virtual screening. Its distinct electrostatic profile (carboxylic acid vs. basic amine in CPUY074020) can be exploited to probe alternative binding poses or to identify complementary hydrogen-bond interactions within the G9a substrate pocket.

Application
Selection Property
Validation Focus
Exploratory SAR expansion
Unexplored morpholino & carboxyphenyl substitution pattern
In-house G9a inhibition assay; H3K9me2 Western blot
Chemical probe development
Free carboxylic acid as conjugation handle
Stability of isoxazolone ring under coupling conditions
Negative control & selectivity profiling
Structurally matched scaffold control
Confirm IC50 >50 μM (positive control CPUY074020)
Computational docking studies
Known G9a binding mode; distinct electrostatic profile
Molecular docking and MD simulations
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